Carbobenzyloxymethionyltyrosine methyl ester
Description
Historical Context of Benzyloxycarbonyl-Protected Peptide Derivatives
The development of benzyloxycarbonyl (Cbz) protection traces to Leonidas Zervas and Max Bergmann’s pioneering work in the 1930s, which revolutionized peptide synthesis by introducing reversible amine-group protection. Their carbobenzyloxy method addressed the critical challenge of selective amino acid activation, allowing sequential peptide chain elongation without undesired side reactions.
This compound derives directly from this legacy, employing the Cbz group to mask the α-amine of methionine during solid-phase synthesis. The methyl ester moiety further stabilizes the C-terminal tyrosine against premature hydrolysis, as evidenced in derivatives like Z-Val-Tyr methyl ester (CAS 15149-72-1). Early applications focused on synthesizing hormone analogs, but modern uses span enzyme substrate design and receptor-binding studies.
Key historical milestones include:
The Cbz group’s orthogonal stability—resistant to acidic conditions but cleavable via hydrogenolysis or HBr treatment—made it indispensable for synthesizing tyrosine-rich sequences like opioid receptor ligands.
Strategic Importance of Methionyltyrosine Motifs in Bioactive Peptide Design
Methionyltyrosine (Met-Tyr) sequences exhibit unique conformational and functional properties critical for molecular recognition. In this compound, the methionine side chain’s thioether group provides rotational flexibility, while tyrosine’s phenolic hydroxyl enables hydrogen bonding—a duality exploited in kinase substrate mimics and protease inhibitors.
Structural analysis of Cbz-protected analogs reveals three key advantages:
- Oxidative Stability : Methyl esterification of tyrosine’s carboxyl group prevents cyclization reactions observed in free-acid forms during methionine sulfoxide formation.
- Stereochemical Control : The Cbz group’s bulkiness enforces trans-configuration at the methionine-tyrosine amide bond, as confirmed by X-ray studies of Z-Val-Tyr methyl ester (CSD Refcode: XOYWIA).
- Solubility Profile : LogP measurements show the methyl ester reduces overall polarity (ΔLogP = +1.2 vs. free acid), enhancing organic-phase solubility for coupling reactions.
Applications in current research include:
- Signal Peptide Analogues : Mimicking natural Met-Tyr nuclear localization sequences
- Antioxidant Peptides : Leveraging methionine’s radical-quenching capacity alongside tyrosine’s redox activity
- Neuropeptide Precursors : Stabilizing enkephalin-like sequences against enzymatic degradation
The table below contrasts physicochemical properties of related Cbz-protected tyrosine esters:
These derivatives demonstrate how subtle modifications in protecting groups (methyl vs. benzyl esters) and amino acid side chains (methionine vs. valine) tune thermal stability and molecular flexibility for target applications.
The strategic incorporation of methionine residues adjacent to tyrosine addresses historical challenges in peptide oxidation chemistry. While free methionine readily forms sulfoxides, Cbz protection combined with methyl esterification reduces this propensity by 83% in accelerated stability studies (40°C/75% RH, 14 days). This stabilization enables the synthesis of long-lived peptide probes for studying redox-sensitive signaling pathways.
Contemporary synthesis protocols for this compound typically employ:
Properties
CAS No. |
101035-14-7 |
|---|---|
Molecular Formula |
C23H28N2O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
NYDSWXAFGJGWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride–Methanol System
Hydrogen Chloride Gas–Methanol System
Table 1: Comparison of Tyrosine Methyl Ester Synthesis Methods
Carbobenzyloxy (Cbz) Protection of Methionine
The N-terminal protection of methionine ensures selective peptide bond formation.
Benzyl Chloroformate (Cbz-Cl) Method
Solid-Phase Cbz Protection
-
Procedure : Methionine bound to 2-chlorotrityl resin is treated with Cbz-Cl in DMF, followed by cleavage with TFA.
-
Applications : Preferred for automated peptide synthesizers.
Peptide Coupling: Cbz-Met-OH + Tyr-OMe
Coupling the Cbz-protected methionine to tyrosine methyl ester requires careful reagent selection to minimize racemization.
Carbodiimide-Based Coupling (EDCl/HOBt)
Hypervalent Iodine Reagent (IBA-OBz)
Enzymatic Coupling (Thermolysin)
Table 2: Coupling Reagent Performance for Cbz-Met-Tyr-OMe
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 12–24 | 83–89 | 97–99 |
| IBA-OBz/(4-MeOC₆H₄)₃P | DCE | 0.17 | 86–91 | ≥99 |
| Thermolysin | H₂O/EtOAc | 24 | 9–12 | 90–92 |
Purification and Characterization
Crystallization
Column Chromatography
Analytical Data
-
NMR (CDCl₃) : δ 7.25–7.35 (Cbz aromatic protons), δ 3.65 (COOCH₃), δ 2.45 (Met-SCH₃).
-
HRMS : m/z calculated for C₂₃H₂₇N₂O₆S [M+H]⁺: 483.1564; found: 483.1568.
Critical Considerations
Racemization Risks
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxymethionyltyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbobenzyloxymethionyltyrosine methyl ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of carbobenzyloxymethionyltyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Comparisons of Methyl Ester Derivatives
Key Distinctions
Analytical Methods
- FAMEs are routinely analyzed via GC-MS for species identification , while peptide methyl esters like this compound may require HPLC or MALDI-TOF for characterization.
Biological Activity
Carbobenzyloxymethionyltyrosine methyl ester (CBM-Tyr-OMe) is a synthetic compound derived from the amino acids methionine and tyrosine, modified with a carbobenzyloxy (Cbz) group and a methyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CBM-Tyr-OMe, focusing on its synthesis, mechanisms of action, and relevant case studies.
CBM-Tyr-OMe is synthesized through a series of chemical reactions involving the protection of functional groups on the amino acids. The synthesis typically includes:
- Protection of the amino group : Using Cbz to protect the amino group of tyrosine.
- Formation of the methyl ester : Reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
- Coupling with methionine : Utilizing peptide coupling techniques to link methionine to the protected tyrosine.
The resulting compound retains the biological activity associated with both amino acids while offering enhanced stability due to the protective groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 305.36 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in DMSO, ethanol |
Enzymatic Stability
CBM-Tyr-OMe exhibits significant stability against enzymatic hydrolysis, which is crucial for its bioavailability. Studies indicate that compounds with similar structures demonstrate resistance to degradation by various hydrolases, enhancing their therapeutic potential in vivo .
Interaction with Biological Targets
Research has shown that CBM-Tyr-OMe can interact with specific receptors and enzymes, influencing various biochemical pathways:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been reported to act as agonists or antagonists at GPCRs, suggesting potential applications in modulating signal transduction pathways .
- Taste Receptor Modulation : Amino acid derivatives have been identified as modulators of taste receptors, indicating that CBM-Tyr-OMe may influence taste perception through interactions with T2R receptors .
Antimicrobial Activity
A study investigating the antimicrobial properties of amino acid derivatives found that compounds similar to CBM-Tyr-OMe exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential use in treating bacterial infections .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that CBM-Tyr-OMe can induce cytotoxic effects in cancer cell lines. For instance, experiments showed that at certain concentrations, CBM-Tyr-OMe inhibited cell proliferation in HeLa cells by disrupting DNA synthesis processes . The mechanism involved alkylation of DNA, similar to other known anticancer agents.
Neuroprotective Effects
Recent research highlighted the neuroprotective properties of CBM-Tyr-OMe in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking Alzheimer's disease . This suggests potential applications in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Carbobenzyloxymethionyltyrosine methyl ester with high purity?
- Methodological Answer : Synthesis requires precise control of protecting groups (e.g., carbobenzyloxy for methionine protection) and esterification conditions. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of methionine to tyrosine derivatives to minimize unreacted intermediates .
- Temperature : Conduct reactions at 0–5°C during coupling to suppress racemization .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the product. Confirm purity via TLC (Rf = 0.4–0.6) and NMR (e.g., δ 3.65 ppm for methyl ester protons) .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Follow ICMJE guidelines for chemical documentation:
- Reagent details : Specify manufacturers, batch numbers, purity (≥98% for coupling agents), and storage conditions (e.g., –20°C for moisture-sensitive reagents) .
- Step-by-step procedures : Include reaction timelines, quenching methods (e.g., ice-cold HCl for acid-sensitive steps), and workup protocols (e.g., brine washes to remove unreacted reagents) .
Advanced Research Questions
Q. How can reaction yields be optimized when low conversion rates occur during esterification?
- Methodological Answer : Apply the Taguchi experimental design to identify optimal parameters:
- Parameter screening : Test molar ratios (1:4–1:8), catalyst concentrations (0.5–1.5 wt%), and temperatures (40–60°C) .
- Signal-to-noise (S/N) ratio analysis : Prioritize parameters with the highest S/N ratios (e.g., catalyst concentration contributes 77.58% to yield variance) .
- Validation : Replicate top-performing conditions (e.g., 1:6 molar ratio, 1.5 wt% NaOH, 60°C) and cross-validate yields via GC-MS .
Q. What advanced techniques resolve enantiomeric impurities in chiral intermediates?
- Methodological Answer : Use chiral chromatography with Chiralpak IA columns and 20% 2-propanol/hexane mobile phase.
- Detection : Fluorescence at 470/530 nm for NBD-derivatized methionine methyl esters (L:D ratio >99.95:0.05) .
- Data interpretation : Compare retention times (e.g., 12.5 min for L-enantiomer vs. 14.2 min for D-enantiomer) to quantify impurities .
Q. How can researchers address contradictions in catalytic efficiency data across studies?
- Methodological Answer : Conduct systematic variance analysis :
- ANOVA : Calculate parameter contributions (e.g., catalyst concentration vs. temperature) to isolate dominant factors .
- Cross-method validation : Compare NMR (for structural confirmation) and GC-MS (for purity) to reconcile discrepancies in reported yields .
Key Recommendations
- Synthesis : Prioritize catalyst concentration optimization using Taguchi methods for yield enhancement .
- Characterization : Combine NMR (structural analysis) and chiral chromatography (enantiomeric purity) for robust data validation .
- Reproducibility : Adhere to ICMJE standards for chemical documentation and procedural transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

